molecular formula C11H11BrClN3O B1383088 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-72-5

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1383088
CAS No.: 1416712-72-5
M. Wt: 316.58 g/mol
InChI Key: BWRVOVIOHXEHRK-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a complex organic compound characterized by its bromine and chlorine atoms, as well as its tetrahydropyran and pyrazolo[4,3-c]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[4,3-c]pyridine core. This can be achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds. Subsequent halogenation steps introduce bromine and chlorine atoms at the appropriate positions on the ring structure.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents are employed to enhance the efficiency of the reactions. The process is carefully controlled to minimize by-products and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the chemical industry, this compound is utilized in the production of fragrances, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity, influencing its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects.

Comparison with Similar Compounds

  • 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

  • 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Uniqueness: 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific arrangement of halogen atoms and the presence of the tetrahydropyran ring. This structural difference may result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-bromo-4-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3O/c12-10-9-7(4-5-14-11(9)13)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRVOVIOHXEHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=NC=C3)Cl)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
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3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

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